2-(1-Phenylhepta-1,2-dien-3-YL)propane-1,3-diol
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Overview
Description
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to a hepta-1,2-dien-3-yl chain, which is further connected to a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of phenylacetylene with heptadienal under specific conditions to form the hepta-1,2-dien-3-yl intermediate. This intermediate is then subjected to a reaction with propane-1,3-diol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dienyl group to a more saturated hydrocarbon chain.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the dienyl chain can undergo conjugation with other unsaturated systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,2-diol: Similar structure but with a different diol moiety.
2-(1-Phenylhepta-1,2-dien-3-yl)butane-1,3-diol: Similar structure but with a butane backbone instead of propane.
Uniqueness
2-(1-Phenylhepta-1,2-dien-3-yl)propane-1,3-diol is unique due to its specific combination of a phenyl group, a hepta-1,2-dien-3-yl chain, and a propane-1,3-diol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
825628-41-9 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
InChI |
InChI=1S/C16H22O2/c1-2-3-9-15(16(12-17)13-18)11-10-14-7-5-4-6-8-14/h4-8,10,16-18H,2-3,9,12-13H2,1H3 |
InChI Key |
GWOUDZAOTGTAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C=CC1=CC=CC=C1)C(CO)CO |
Origin of Product |
United States |
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